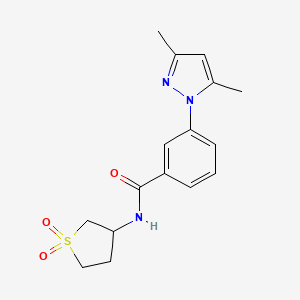![molecular formula C26H24ClN3O3S B12159771 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12159771.png)
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung [4-(4-Chlorphenyl)-4-hydroxypiperidin-1-yl][4-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanon ist ein komplexes organisches Molekül, das eine Kombination aus Piperidin-, Thiazol- und Pyrrol-Einheiten aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [4-(4-Chlorphenyl)-4-hydroxypiperidin-1-yl][4-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanon beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Piperidin- und Thiazol-Zwischenprodukte, gefolgt von deren Kupplung unter spezifischen Bedingungen. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören halogenierte Phenylverbindungen, Hydroxylierungsmittel und Thiazol-bildende Reagenzien. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und den Einsatz von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
In einem industriellen Umfeld würde die Produktion dieser Verbindung wahrscheinlich große Batchreaktoren beinhalten, in denen die Zwischenprodukte synthetisiert und anschließend unter optimierten Bedingungen gekoppelt werden. Der Einsatz von automatisierten Systemen zur Temperaturregelung, Reagenzzugabe und Produktabtrennung wäre unerlässlich, um Konsistenz und Effizienz zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Die Verbindung [4-(4-Chlorphenyl)-4-hydroxypiperidin-1-yl][4-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die funktionellen Gruppen zu modifizieren, z. B. die Umwandlung von Ketonen in Alkohole.
Substitution: Halogenierte Phenylgruppen können nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOCH₃) oder Kalium-tert-butoxid (KOtBu) werden unter basischen Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise würde die Oxidation der Hydroxylgruppe ein Keton ergeben, während die Reduktion einen Alkohol erzeugen könnte.
Analyse Chemischer Reaktionen
Types of Reactions
The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Die Verbindung hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf ihre potenziellen Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Erforscht auf ihre pharmakologischen Eigenschaften, einschließlich potenzieller therapeutischer Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den [4-(4-Chlorphenyl)-4-hydroxypiperidin-1-yl][4-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanon seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation biologischer Pfade führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism by which [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(4-Chlorphenyl)-4-hydroxypiperidin
- 4-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol
Einzigartigkeit
Die Einzigartigkeit von [4-(4-Chlorphenyl)-4-hydroxypiperidin-1-yl][4-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanon liegt in seinen kombinierten Strukturmerkmalen, die spezifische chemische und biologische Eigenschaften verleihen, die in den einzelnen Komponenten nicht vorhanden sind. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C26H24ClN3O3S |
|---|---|
Molekulargewicht |
494.0 g/mol |
IUPAC-Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-21-10-4-18(5-11-21)22-23(34-25(28-22)30-14-2-3-15-30)24(31)29-16-12-26(32,13-17-29)19-6-8-20(27)9-7-19/h2-11,14-15,32H,12-13,16-17H2,1H3 |
InChI-Schlüssel |
HDFNEEBFQOENPC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12159691.png)
![2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12159695.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159707.png)



![3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159723.png)
![2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12159737.png)
![N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159739.png)
![N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12159743.png)
![2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12159744.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159749.png)

